3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Overview
Description
The compound “3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-azaspiro[4.4]nonan-3-one, has been established by IR, 1 H NMR, 13 C NMR (proton decoupled, APT, and DEPT), electrospray ionization mass spectrometry, and microanalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-azaspiro[4.4]nonan-3-one, include a molecular weight of 139.2 and a solid physical form. It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Therapeutic Applications and Bioactivity
1,2,4-Oxadiazole and its derivatives exhibit a wide spectrum of pharmacological activities, which make them valuable scaffolds in drug discovery. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neurological applications.
Anticancer and Antitumor Activity : Research indicates that 1,2,4-oxadiazole derivatives show considerable anticancer and antitumor activities through various mechanisms, including the inhibition of enzymes and cell proliferation, and inducing apoptosis in cancer cells. This suggests their potential as lead compounds in anticancer drug development (Devi et al., 2022).
Antimicrobial and Antiviral Effects : The presence of the 1,2,4-oxadiazole ring has been associated with significant antimicrobial and antiviral activities. These compounds have been found to exceed the activity of known antibiotics and antiviral agents, pointing towards their utility in combating resistant microbial strains (Glomb & Świątek, 2021).
Anti-inflammatory and Analgesic Properties : 1,2,4-Oxadiazole derivatives have demonstrated noteworthy anti-inflammatory and analgesic properties, which could be leveraged in the treatment of chronic inflammation and pain management. The structural features of these compounds facilitate interactions with various enzymes and receptors, modulating inflammatory pathways (Bala, Kamboj, & Kumar, 2010).
Neurological Applications : Some derivatives of 1,2,4-oxadiazole have been explored for their potential in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy. These compounds have shown promise in modulating neurotransmitter systems and providing neuroprotective effects (Saxena et al., 2022).
Safety and Hazards
The safety information for a similar compound, 2-azaspiro[4.4]nonan-3-one, includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Properties
IUPAC Name |
5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRGIXAQQIGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CNCC23CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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